molecular formula C13H6F4N2 B1396846 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile CAS No. 1219454-49-5

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile

Cat. No.: B1396846
CAS No.: 1219454-49-5
M. Wt: 266.19 g/mol
InChI Key: REFSQKIWWHCQII-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Selectfluor®, and various reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is unique due to the combination of trifluoromethyl, fluorophenyl, and carbonitrile groups in its structure. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its similar counterparts .

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-2-1-8(6-11(12)13(15,16)17)9-3-4-19-10(5-9)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFSQKIWWHCQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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